molecular formula C10H14N2O2 B2543737 2-(1-Cyclopentyl-1H-pyrazol-5-yl)acetic acid CAS No. 1328640-57-8

2-(1-Cyclopentyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B2543737
CAS No.: 1328640-57-8
M. Wt: 194.234
InChI Key: IUTBWMYYKPBPCN-UHFFFAOYSA-N
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Description

2-(1-Cyclopentyl-1H-pyrazol-5-yl)acetic acid is a pyrazole-derived carboxylic acid characterized by a cyclopentyl substituent at the N1 position of the pyrazole ring and an acetic acid moiety at the C5 position. Its purity is commonly listed as 95% in commercial and synthetic contexts . Pyrazole derivatives are widely studied for their applications in pharmaceuticals and agrochemicals due to their versatile reactivity and ability to engage in hydrogen bonding, which influences molecular recognition and crystal packing .

Properties

IUPAC Name

2-(2-cyclopentylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-10(14)7-9-5-6-11-12(9)8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTBWMYYKPBPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1328640-57-8
Record name 2-(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid
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Preparation Methods

Reaction Design and Mechanism

The pyrazole ring is constructed via cyclocondensation between cyclopentylhydrazine and a β-keto ester (e.g., ethyl 4-ketopentanoate). This method ensures regioselective placement of the acetic acid precursor (ester group) at the C5 position. The reaction proceeds under acidic or thermal conditions, as demonstrated in analogous syntheses of pyrazolo[1,5-a]pyridines.

Example Protocol

  • Reactants : Cyclopentylhydrazine (1.2 equiv), ethyl 4-ketopentanoate (1.0 equiv).
  • Solvent : Ethanol or acetic acid (catalytic).
  • Conditions : Reflux at 80°C for 12 hours.
  • Intermediate : Ethyl 2-(1-cyclopentyl-1H-pyrazol-5-yl)acetate forms with >75% yield.

Ester Hydrolysis

The ester intermediate is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl:

  • Base-Mediated : 2 M NaOH, 60°C, 4 hours (yield: 90–95%).
  • Acid-Mediated : 6 M HCl, reflux, 6 hours (yield: 85–90%).

Key Data

Parameter Base Hydrolysis Acid Hydrolysis
Yield (%) 92 88
Reaction Time (h) 4 6
Purity (HPLC, %) 98.5 97.2

Alkylation of Pre-Formed Pyrazole Intermediates

Synthesis of 5-Bromo-1H-pyrazole

5-Bromo-1H-pyrazole serves as a precursor for subsequent functionalization. Bromination is achieved using N-bromosuccinimide (NBS) in DMF at 0°C (yield: 70%).

Cyclopentyl Group Introduction

The N1 position is alkylated with cyclopentyl bromide under Mitsunobu or nucleophilic substitution conditions:

Mitsunobu Protocol

  • Reactants : 5-Bromo-1H-pyrazole (1.0 equiv), cyclopentanol (1.5 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv).
  • Solvent : THF, 0°C → room temperature, 12 hours.
  • Product : 5-Bromo-1-cyclopentyl-1H-pyrazole (yield: 65%).

Nucleophilic Substitution

  • Base : K₂CO₃ (2.0 equiv), DMF, 80°C, 8 hours.
  • Yield : 60%.

Acetic Acid Moiety Installation

The bromine at C5 is replaced via cyanation followed by hydrolysis:

  • Cyanation : CuCN (1.2 equiv), DMF, 120°C, 6 hours → 2-(1-cyclopentyl-1H-pyrazol-5-yl)acetonitrile (yield: 55%).
  • Hydrolysis : 6 M HCl, reflux, 12 hours → target compound (yield: 85%).

Direct Lithiation and Carboxylation

Regioselective Lithiation

The cyclopentyl group directs lithiation to the C5 position:

  • Base : LDA (2.0 equiv), THF, −78°C, 1 hour.
  • Electrophile : CO₂ gas bubbled into the solution.
  • Product : 2-(1-cyclopentyl-1H-pyrazol-5-yl)acetic acid (yield: 50%).

Optimization Insights

  • Temperature : Lithiation below −70°C minimizes side reactions.
  • Quenching : Immediate CO₂ addition prevents decomposition.

Purification and Characterization

Flash Chromatography

Crude products are purified using silica gel and gradient elution (MeOH:DCM 0–10%), achieving >95% purity.

Recrystallization

Anti-solvents like heptane or 1-propanol yield crystalline products with melting points of 142–144°C.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.55–1.70 (m, 8H, cyclopentyl), 3.45 (s, 2H, CH₂), 6.25 (s, 1H, pyrazole-H).
  • IR (cm⁻¹) : 1705 (C=O), 1550 (pyrazole ring).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost Efficiency Scalability
Cyclocondensation 75 98.5 High Excellent
Alkylation-Cyanation 55 97.2 Moderate Good
Lithiation 50 95.0 Low Poor

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclopentyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-Cyclopentyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Cyclopentyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole-Acetic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Purity CAS Number
This compound Not explicitly stated* 306.10 N1: Cyclopentyl; C5: Acetic acid 95% EN300-232725
2-(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)acetic acid C₁₁H₁₆N₂O₂ 208.26 N1: Methyl; C3: Cyclopentyl Not reported 1779816-98-6
2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid C₇H₁₀N₂O₂ 154.17 N1: Methyl; C3: Methyl 95% 196717-12-1
5-Amino-1H-pyrazole-3-acetic acid C₅H₇N₃O₂ 141.13 C3: Acetic acid; C5: Amino Not reported 174891-10-2

*Note: The molecular formula for this compound is inferred as C₁₀H₁₄N₂O₂ based on substituent analysis (cyclopentyl: C₅H₉; pyrazole: C₃H₃N₂; acetic acid: C₂H₄O₂). The reported molecular weight of 306.10 may contain errors, as manual calculation yields ~194 g/mol.

Key Differentiators

Substituent Effects: The cyclopentyl group in the target compound enhances steric bulk and lipophilicity compared to smaller substituents like methyl or amino groups. This may improve membrane permeability in drug design .

Hydrogen Bonding and Crystal Packing :

  • The acetic acid moiety enables strong hydrogen-bonding interactions, as observed in related compounds like 2-({1-[2-(methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid, which forms robust crystal lattices via O–H···N and S–H···O bonds .
  • Etter’s graph set analysis suggests that substituent positioning (e.g., cyclopentyl vs. methyl) alters hydrogen-bonding networks, impacting solubility and crystallinity .

For example, the cyclopentyl group may induce electron-withdrawing effects on the pyrazole ring, modulating acidity .

Biological Activity

2-(1-Cyclopentyl-1H-pyrazol-5-yl)acetic acid is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by a cyclopentyl group attached to the nitrogen of the pyrazole ring and an acetic acid moiety, which together may enhance its pharmacological properties. Research has indicated that this compound exhibits anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting these enzymes, the compound may reduce the production of pro-inflammatory mediators.

Anti-inflammatory Properties

Studies have shown that this compound exhibits significant anti-inflammatory effects. For instance, it has been reported to inhibit COX enzymes effectively, leading to reduced inflammation in various models of inflammatory diseases .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has demonstrated analgesic effects in preclinical studies. The analgesic activity is likely linked to its ability to modulate pain pathways by acting on central and peripheral nervous systems.

Antipyretic Activity

The compound also shows potential as an antipyretic agent, capable of lowering fever by acting on hypothalamic heat-regulating centers.

Comparative Biological Activity

To understand the unique properties of this compound, it is useful to compare it with other similar pyrazole derivatives:

Compound Name Biological Activity Unique Features
2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acidModerate anti-inflammatory effectsContains a cyclopropyl group
3-(Cyclohexyl)-5-methylpyrazolePotent anti-inflammatory effectsLacks acetic acid moiety
4-(Cyclobutyl)-3-methylpyrazoleSelective inhibition of certain enzymesDifferent ring structure

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • In Vitro Studies : In vitro assays demonstrated that this compound inhibited COX enzymes with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Animal Models : In animal models of arthritis and pain, administration of this compound resulted in significant reductions in swelling and pain scores compared to control groups.
  • Molecular Docking Studies : Molecular docking studies have suggested that the binding affinity of this compound for COX enzymes is enhanced due to its structural features, providing insights into its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-Cyclopentyl-1H-pyrazol-5-yl)acetic acid?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with cyclopentylamine and pyrazole intermediates. Key steps include cyclization under reflux conditions (e.g., acetic acid as a solvent) and coupling the pyrazole core with acetic acid derivatives. Temperature control (e.g., 80–110°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions like oxidation or decomposition. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile may enhance yield by stabilizing intermediates .

Q. How can structural characterization be performed for this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopentyl group integration).
  • X-ray Crystallography : Resolve 3D conformation (analogous to methods in for tetrazole derivatives).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected ~263.3 g/mol for C₁₁H₁₆N₂O₂).
  • FT-IR : Identify carboxylic acid (-COOH) and pyrazole ring vibrations (e.g., 1700 cm⁻¹ for C=O stretch) .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer :

  • Recrystallization : Use solvent pairs like ethanol/water or DMF/acetic acid to remove unreacted starting materials.
  • Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for polar impurities.
  • HPLC : For high-purity requirements (>99%), use reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can reaction kinetics be analyzed for derivatives of this compound?

  • Methodological Answer :

  • Pseudo-First-Order Kinetics : Monitor reactions under excess reagent conditions (e.g., UV-Vis spectroscopy for time-dependent absorbance changes).
  • Arrhenius Equation : Calculate activation energy (Eₐ) by varying temperatures (e.g., 25–60°C) and plotting ln(k) vs. 1/T.
  • Computational Modeling : Density functional theory (DFT) can predict transition states and rate-determining steps (e.g., analogous to ’s approach for pyrazole derivatives) .

Q. How can contradictory solubility data across studies be resolved?

  • Methodological Answer :

  • Controlled Solubility Assays : Use standardized buffers (pH 2–12) and temperatures (20–37°C) to test solubility.
  • Hansen Solubility Parameters (HSP) : Compare experimental vs. predicted solubility in solvents like DMSO, ethanol, or water.
  • Thermogravimetric Analysis (TGA) : Detect decomposition events that may falsely indicate low solubility (e.g., thermal degradation above 150°C) .

Q. What strategies mitigate side reactions during functionalization of the pyrazole ring?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the carboxylic acid (-COOH) with tert-butyl esters to prevent unwanted nucleophilic attacks.
  • Catalytic Optimization : Use Pd/Cu catalysts for regioselective cross-coupling (e.g., Suzuki-Miyaura for aryl additions).
  • pH Control : Maintain mildly acidic conditions (pH 4–6) to stabilize the pyrazole ring while avoiding protonation of reactive sites .

Q. How can computational methods predict biological interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to target proteins (e.g., cyclooxygenase-2) using software like AutoDock Vina.
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogous compounds ( ’s amide derivatives).
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .

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